4-Methyl-alpha-ethylaminopentiophenone

Description

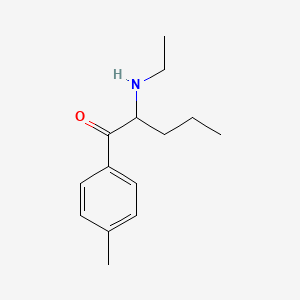

4-Methyl-alpha-ethylaminopentiophenone (4-MEAP) is a synthetic cathinone derivative classified as a Schedule I controlled substance in the United States under the Controlled Substances Act as of June 1, 2022 . Its chemical structure (C₁₄H₂₁NO·HCl, molecular weight 255.80) features a pentanone backbone substituted with an ethylamino group at the alpha position and a 4-methylphenyl ring (Figure 1) . Common synonyms include 2-(ethylamino)-1-(4-methylphenyl)pentan-1-one and 4-MEAPP .

4-MEAP is regulated in multiple jurisdictions, including Alabama, Hawaii, Tennessee, and Mississippi, due to its structural and pharmacological similarity to other stimulant-type novel psychoactive substances (NPS) . Its hydrochloride salt is supplied as a reference material (≥97% purity) for forensic and clinical toxicology studies .

Properties

CAS No. |

746540-82-9 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-(ethylamino)-1-(4-methylphenyl)pentan-1-one |

InChI |

InChI=1S/C14H21NO/c1-4-6-13(15-5-2)14(16)12-9-7-11(3)8-10-12/h7-10,13,15H,4-6H2,1-3H3 |

InChI Key |

IKIANZXWCBSIGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)C)NCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Ketone Precursor

The initial step involves synthesizing the aryl ketone intermediate, 1-(4-methylphenyl)pentan-1-one. This can be achieved by:

Friedel–Crafts Acylation:

Reacting 4-methylbenzene (p-xylene derivative) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the ketone intermediate.Alternative routes:

Reaction of the corresponding aryl halide with a suitable organometallic reagent (e.g., Grignard reagent) followed by acidic hydrolysis to form the ketone.

α-Bromination of the Ketone

The ketone is then selectively brominated at the alpha position to form the α-bromoketone intermediate:

Reagents and conditions:

Bromine (Br2) is added to a solution of the ketone in an inert solvent such as dichloromethane (CH2Cl2) with catalytic amounts of glacial acetic acid (AcOH) at room temperature for approximately 1 hour.Mechanism:

The bromine electrophilically substitutes the alpha hydrogen adjacent to the carbonyl group, forming the α-bromoketone.

Nucleophilic Substitution with Ethylamine

The α-bromoketone intermediate undergoes nucleophilic substitution with ethylamine to yield the freebase of this compound:

Reaction conditions:

The α-bromoketone is reacted with ethylamine (EtNH2) in an organic solvent such as chloroform (CHCl3) or dichloromethane, often under reflux for 24 hours to ensure complete substitution.Isolation:

Due to the instability of the freebase, the product is typically isolated as its hydrochloride salt by treatment with hydrogen chloride in dioxane or isopropanol.

Purification and Characterization

- The hydrochloride salt is purified by recrystallization.

- Characterization is performed using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (FTIR).

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Friedel–Crafts Acylation | 4-methylbenzene + pentanoyl chloride, AlCl3 | 1-(4-methylphenyl)pentan-1-one (ketone) |

| 2 | α-Bromination | Br2, CH2Cl2, catalytic AcOH, rt, 1 h | α-bromoketone intermediate |

| 3 | Nucleophilic substitution | Ethylamine, CHCl3 or CH2Cl2, reflux, 24 h | This compound freebase |

| 4 | Salt formation | HCl in dioxane or isopropanol | This compound hydrochloride salt |

Research Findings and Notes

- The synthetic route is adaptable to various cathinone analogues by changing the amine or the aryl ketone precursor.

- The α-bromination step is critical for regioselectivity and yield; reaction conditions must be controlled to avoid overbromination or side reactions.

- The hydrochloride salt form is preferred for stability and handling, as the freebase is prone to degradation.

- Analytical methods such as NMR and GC-MS confirm the structure and purity of the final product.

- The synthetic cathinone this compound is a Schedule I controlled substance in the United States, reflecting its lack of accepted medical use and high abuse potential.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-alpha-ethylaminopentiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into secondary amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields secondary amines or alcohols.

Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-alpha-ethylaminopentiophenone has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification of synthetic cathinones.

Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.

Medicine: Investigated for its stimulant properties and potential therapeutic uses.

Industry: Utilized in the development of new synthetic routes and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-alpha-ethylaminopentiophenone involves:

Neurotransmitter Release: It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Reuptake Inhibition: It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft.

Molecular Targets: The primary targets are the dopamine and norepinephrine transporters.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 4-MEAP and analogous cathinones:

Key Observations :

- Substituent Effects: The ethylamino group in 4-MEAP differs from the pyrrolidine ring in alpha-PHP and MPHP. Pyrrolidine-containing compounds exhibit enhanced dopamine reuptake inhibition due to increased steric bulk and binding affinity .

- Phenyl Modifications : The 4-methylphenyl group in 4-MEAP and MPHP may enhance metabolic stability compared to unsubstituted phenyl rings in alpha-PHP .

Pharmacological and Toxicological Comparisons

- Receptor Affinity: Pyrrolidine-substituted compounds (e.g., alpha-PHP, MPHP) generally exhibit higher potency at dopamine and norepinephrine transporters compared to ethylamino derivatives like 4-MEAP .

- Metabolism: Ethylamino groups (as in 4-MEAP) are susceptible to N-dealkylation, leading to shorter half-lives than pyrrolidine derivatives, which resist enzymatic degradation .

- Adverse Effects : All compounds are associated with stimulant effects (e.g., tachycardia, hyperthermia), but pyrrolidine analogs like MPHP may pose higher risks of prolonged psychomotor agitation due to slower clearance .

Legal and Regulatory Status

All listed compounds are Schedule I substances federally and in multiple states (Table 1). 4-MEAP and MPHP were concurrently regulated in 2022, reflecting their emergence as prevalent NPS .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 4-MEAP in forensic or pharmacological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for detecting 4-MEAP due to their high sensitivity and specificity for synthetic cathinones. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing positional isomers (e.g., methyl or ethyl substituent variations). Reference standards and retention time comparisons are essential for validation .

Q. How does the legal status of 4-MEAP impact laboratory research protocols?

- Regulatory Compliance : 4-MEAP is classified as a Schedule I controlled substance in the U.S. under 21 CFR §1308 . Researchers must obtain DEA licenses for handling and ensure secure storage. Institutional Review Board (IRB) approvals are mandatory for in vivo studies. Documentation of chain-of-custody and disposal protocols is required to comply with federal and state regulations .

Q. What are the known metabolic pathways of 4-MEAP, and how can metabolites be characterized?

- Approach : In vitro hepatic microsome assays (e.g., human liver S9 fractions) combined with high-resolution mass spectrometry (HRMS) can identify phase I (e.g., N-dealkylation, hydroxylation) and phase II (glucuronidation) metabolites. Cross-referencing with databases like the Human Metabolome Database (HMDB) aids in metabolite annotation. Limited data exist, so comparative studies with structurally related cathinones (e.g., α-PVP) are recommended .

Advanced Research Questions

Q. How can structural modifications of 4-MEAP optimize receptor binding studies to elucidate its pharmacological mechanisms?

- Experimental Design :

Synthesize analogs with variations in the alkylamine chain or aromatic substituents.

Use competitive radioligand binding assays (e.g., with [³H]-dopamine or [³H]-serotonin transporters) to assess affinity for monoamine transporters.

Pair functional assays (e.g., calcium flux in HEK cells expressing TAAR1) to evaluate intracellular signaling.

- Structural-activity relationship (SAR) analysis can clarify the role of the 4-methylphenyl group in potency .

Q. What strategies resolve contradictions in reported pharmacokinetic data for 4-MEAP across studies?

- Data Reconciliation :

- Controlled Variables : Standardize administration routes (e.g., intraperitoneal vs. oral) and animal models (e.g., Sprague-Dawley vs. Wistar rats).

- Analytical Harmonization : Cross-validate assays using inter-laboratory collaborations and reference materials.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to account for heterogeneity in study designs .

Q. How can in silico modeling predict 4-MEAP’s interactions with non-target receptors (e.g., sigma or κ-opioid receptors)?

- Computational Methods :

Perform molecular docking simulations using crystal structures of off-target receptors (e.g., PDB ID: 6B0R for σ-1).

Validate predictions with functional assays (e.g., BRET-based cAMP monitoring).

Compare results with structurally analogous cathinones to identify conserved interaction motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.